1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone

Übersicht

Beschreibung

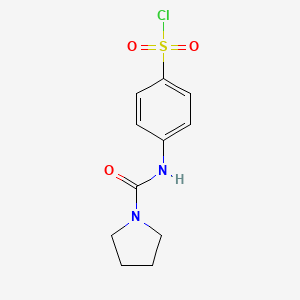

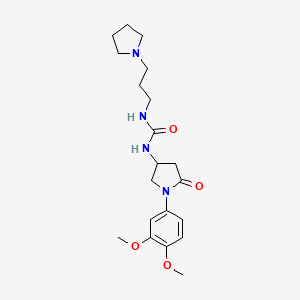

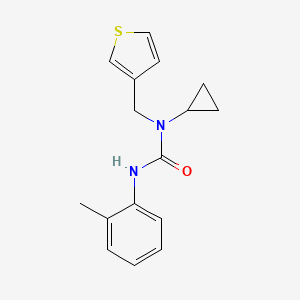

1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H17N3O . It is also known by other names such as (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone .

Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone consists of a 4-methylpiperazine ring attached to an aminophenyl group via an ethanone linker . The molecular weight of the compound is 219.28 g/mol .Physical And Chemical Properties Analysis

1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone is a compound with a molecular weight of 219.28 g/mol .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis

Researchers have developed an electrochemical method for synthesizing phenylpiperazine derivatives, including those related to 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone. This method offers an environmentally friendly and efficient approach to creating new compounds in this class (Nematollahi & Amani, 2011).

Applications in Memory and Learning

A study examined the effects of certain phenylpiperazine derivatives on learning and memory reconstruction in mice. These findings suggest potential applications in cognitive enhancement or treatment of memory-related disorders (Zhang Hong-ying, 2012).

CCR1 Antagonists

The development of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold has been reported. These compounds have potential therapeutic applications due to their potent and selective inhibition of the CCR1 receptor (Pennell et al., 2013).

Antifungal Activity

Metal complexes of ligands related to 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone were synthesized and demonstrated significant antifungal activity. This suggests possible applications in developing new antifungal agents (Raj & Patel, 2015).

Photophysical Properties

A study on the photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a related compound, revealed significant edge-excitation-red-shift in its fluorescence, indicating potential applications in optical and spectroscopic fields (Ghoneim, 2001).

Synthesis of Novel Heterocyclic Compounds

1-(4-Substituted-aminophenyl) ethanones and derivatives have been used as critical intermediates for synthesizing various biologically and medicinally significant heterocyclic systems (Salem et al., 2021).

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGPEOUJXSAUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)

![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)